molecular formula C22H30O4 B12614225 1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] CAS No. 920973-41-7

1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]

Cat. No.: B12614225
CAS No.: 920973-41-7
M. Wt: 358.5 g/mol
InChI Key: SMKFQRZCVPWFMW-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is an organic compound with a complex structure It consists of two benzene rings connected by an ethane bridge, with each benzene ring substituted by two methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] typically involves the reaction of 3,5-bis(methoxymethyl)benzene with ethane-1,1-diyl dichloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxymethyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Similar structure but with different substituents.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another related compound with different functional groups.

    1,1’-(Ethane-1,2-diyl)bis[3-ethyl-1H-imidazol-3-ium]bis(hexafluorido phosphate): A compound with a similar ethane bridge but different substituents.

Uniqueness

1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920973-41-7

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

1-[1-[3,5-bis(methoxymethyl)phenyl]ethyl]-3,5-bis(methoxymethyl)benzene

InChI

InChI=1S/C22H30O4/c1-16(21-8-17(12-23-2)6-18(9-21)13-24-3)22-10-19(14-25-4)7-20(11-22)15-26-5/h6-11,16H,12-15H2,1-5H3

InChI Key

SMKFQRZCVPWFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)COC)COC)C2=CC(=CC(=C2)COC)COC

Origin of Product

United States

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